2-((3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide
Description
Molecular Formula: C₂₁H₁₈BrCl₂N₃OS Molecular Weight: 511.27 g/mol IUPAC Name: 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide Structural Features: This compound features a 1,4-diazaspiro[4.4]nona-1,3-diene core substituted with a 4-bromophenyl group at position 3 and a thioacetamide side chain linked to a 3,4-dichlorophenyl moiety. Synthesis and Availability: The compound is cataloged under ChemDiv ID C250-0433 and is available in milligram quantities (≥13 mg) for research use, with synthesis likely involving coupling reactions of thiol-containing intermediates with halogenated anilines .
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrCl2N3OS/c22-14-5-3-13(4-6-14)19-20(27-21(26-19)9-1-2-10-21)29-12-18(28)25-15-7-8-16(23)17(24)11-15/h3-8,11H,1-2,9-10,12H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTFTFORVUZQPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrCl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-bromophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a complex organic molecule notable for its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in medicinal chemistry.
Chemical Structure
The compound features a spirocyclic structure with a thioether linkage and dichlorophenyl acetamide moiety. Its molecular formula is , and it has a molecular weight of approximately 511.27 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H21BrClN3O2S |
| Molecular Weight | 511.27 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Spirocyclic Core : A diazaspiro compound reacts with a bromophenyl derivative.
- Thioether Formation : The spirocyclic intermediate is reacted with a thiol compound.
- Acetamide Formation : The final product is formed by reacting with an acetamide derivative.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The spirocyclic structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, related diazaspiro compounds have shown apoptosis-inducing activity against human cancer cell lines, suggesting that this compound may also possess similar effects .
Antimicrobial Properties
The presence of the thioether group has been associated with enhanced antimicrobial activity in related compounds. Studies have demonstrated that thiosemicarbazone derivatives exhibit potent antibacterial effects . Given the structural similarities, it is plausible that this compound could also display significant antimicrobial properties.
Study on Structural Analogues
A comparative study on diazaspiro derivatives revealed that modifications in substituents significantly impact biological activity. For example, the introduction of halogen groups (like bromine and chlorine) has been shown to enhance cytotoxicity against various cancer cell lines .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of structurally similar compounds on human cancer cells. These studies typically measure cell viability using assays such as MTT or XTT, revealing promising results for compounds with spirocyclic structures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs sharing the acetamide-spirodiazine scaffold, highlighting structural variations, synthetic routes, and available
Key Structural and Functional Insights
Structural Variations and Implications
Core Modifications: The 1,4-diazaspiro[4.4]nona-1,3-diene core (target compound) differs from triazinoindole (Analog 1) and simple acetamide (Analog 3) scaffolds. Spirocyclic systems often enhance metabolic stability and target selectivity compared to planar heterocycles . Halogenation (Br, Cl) in the target compound and Analog 1 may improve lipophilicity and membrane permeability, critical for central nervous system (CNS) targets .
Side-Chain SAR: The 3,4-dichlorophenyl group in the target compound vs. 2,5-dimethoxyphenyl (Analog 2) or 4-methylphenyl (Analog 4) demonstrates how electron-withdrawing (Cl) vs. electron-donating (OCH₃, CH₃) substituents influence electronic properties and binding interactions .
Gaps in Knowledge
- No direct bioactivity data exist for the target compound. However, Analog 1’s role in protein interaction studies and Analog 3’s antimycobacterial effects suggest avenues for testing the target against kinases or microbial targets .
- Comparative crystallographic studies (e.g., bond lengths in Analog 3 vs. the target) could elucidate conformational preferences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
